5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride

Descripción general

Descripción

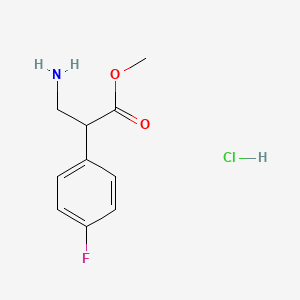

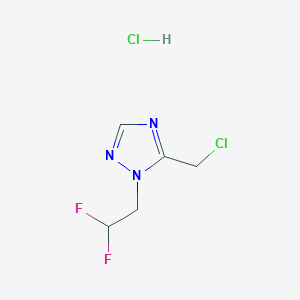

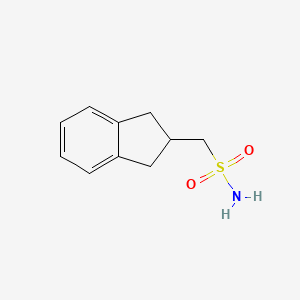

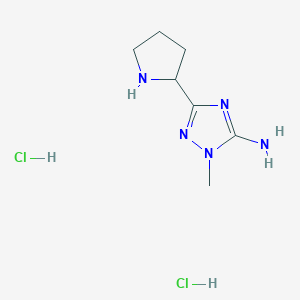

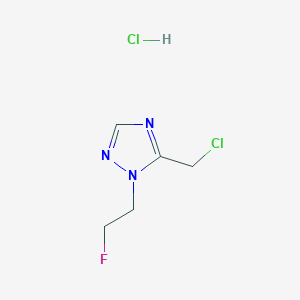

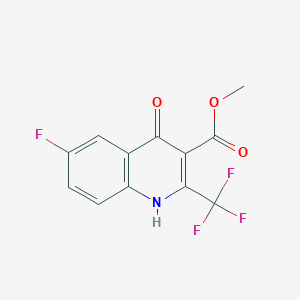

The compound “5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride” is a derivative of 1H-1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole core is a five-membered ring containing two nitrogen atoms and three carbon atoms . It has a chloromethyl group at the 5-position and a 2,2-difluoroethyl group at the 1-position.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, with the chloromethyl and 2,2-difluoroethyl groups attached. The presence of the chlorine and fluorine atoms would likely result in a polar molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-triazole ring and the chloromethyl and 2,2-difluoroethyl groups. The polarity of the molecule could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Pesticide Application

5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride plays a crucial role as an intermediate in synthesizing pesticides. The compound is created by hydroxymethylating 1H-1,2,4-triazole with paraformaldehyde and a catalyst, followed by a reaction with thionyl chloride. This process yields the chloromethyl-triazole hydrochloride salt. It's noteworthy that no solvent is used in preparing 1-(hydroxymethyl)-1,2,4-triazole, making the reaction easier to control and reducing thionyl chloride wastage. The overall yield of this process is over 92.3% (Ying, 2004).

In Energetic Salts Synthesis

This compound is integral in the synthesis of triazolyl-functionalized energetic salts, which are created by reacting 1-(chloromethyl)-1H-1,2,4-triazole with various compounds in the presence of NaI, followed by reactions with silver salts. These salts show good thermal stability and relatively high density, making them of interest in materials science (Wang, Gao, Ye, & Shreeve, 2007).

In Macrocyclic Ligand Development

It's also used in developing macrocyclic polyether ligands containing the proton-ionizable s-triazole subcyclic unit. These ligands form stable complexes with various cations, indicating potential applications in chemistry and biochemistry (Bradshaw et al., 1986).

In Organic Synthesis

The compound is used in the formation of various heterocyclic systems. It's been shown to undergo regioselective reactions, forming 2-aryl-5-trichloromethyl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines. This indicates its versatility in organic synthesis and potential for creating novel compounds (Kholodnyak et al., 2016).

In Medicinal Chemistry

In medicinal chemistry, 1,2,4-triazole derivatives, which can be synthesized using this compound, have shown potential as anti-inflammatory, antibacterial, and antifungal agents. These derivatives have shown high activity compared to commercial antibiotics (El-Reedy & Soliman, 2020).

Direcciones Futuras

The future directions for research on this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Propiedades

IUPAC Name |

5-(chloromethyl)-1-(2,2-difluoroethyl)-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2N3.ClH/c6-1-5-9-3-10-11(5)2-4(7)8;/h3-4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJPKKYGBVEWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)CCl)CC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)